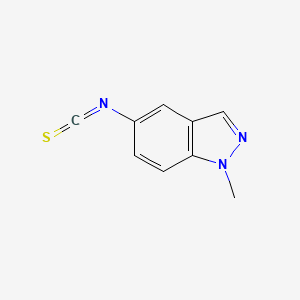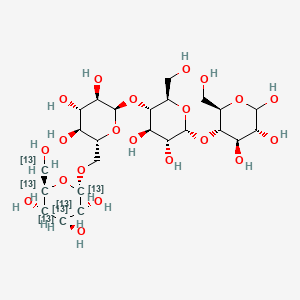
6-Alpha-D-Glucopyranosyl Maltotriose-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is a stable isotope-labeled compound with the molecular formula C18H30O15. It is a carbohydrate derivative used primarily in biochemical research. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves the incorporation of carbon-13 isotopes into the glucose units. The process typically starts with the preparation of labeled glucose, which is then enzymatically or chemically linked to form the maltotriose structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The process includes the fermentation of labeled glucose, followed by purification steps to isolate the desired compound.
化学反应分析
Types of Reactions
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired functional group, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of glucitol derivatives.
Substitution: Formation of various functionalized glucose derivatives.
科学研究应用
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study carbohydrate metabolism.
Biology: Employed in the study of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the food and beverage industry for quality control and product development.
作用机制
The mechanism of action of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves its incorporation into metabolic pathways. The carbon-13 label allows for the tracking of the compound through various biochemical processes. Molecular targets include enzymes involved in carbohydrate metabolism, and pathways such as glycolysis and gluconeogenesis.
相似化合物的比较
Similar Compounds
6-Alpha-D-Glucopyranosyl Maltotriose: The unlabeled version of the compound.
Maltotriose: A trisaccharide composed of three glucose units.
6-Alpha-D-Glucopyranosyl Maltose: A disaccharide with a similar structure.
Uniqueness
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This isotopic labeling provides a significant advantage over similar unlabeled compounds.
属性
分子式 |
C24H42O21 |
|---|---|
分子量 |
672.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1/i1+1,5+1,9+1,11+1,16+1,22+1 |
InChI 键 |
FPBCRLIOSBQLHS-NSKDFYODSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[13C@@H]4[13C@@H]([13C@H]([13C@@H]([13C@H](O4)[13CH2]O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


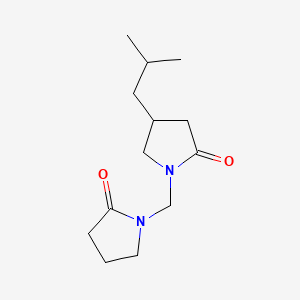
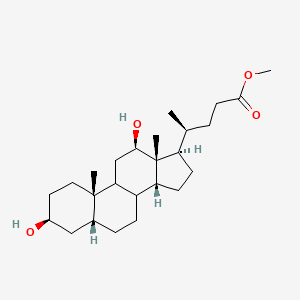
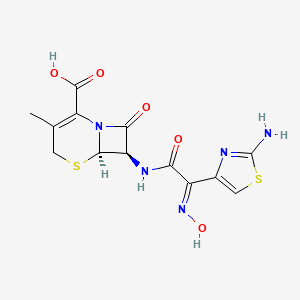
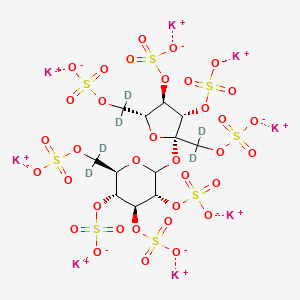
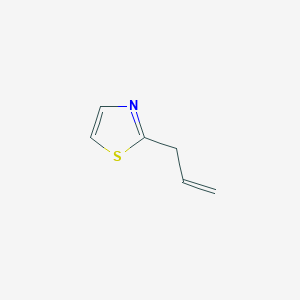
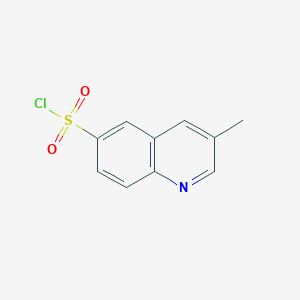
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
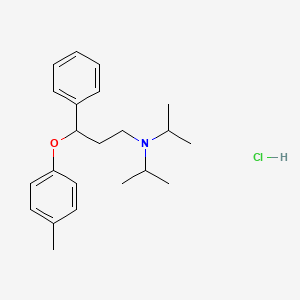
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
